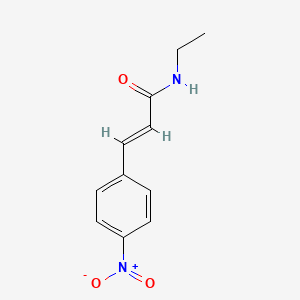![molecular formula C14H15NO3S B5660043 N-[(FURAN-2-YL)METHYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE](/img/structure/B5660043.png)
N-[(FURAN-2-YL)METHYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is an organic compound that features a furan ring, a methoxy group, and a methylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with furan-2-ylmethanamine under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. The furan ring and benzamide core allow it to bind to enzymes or receptors, potentially inhibiting their activity. The methoxy and methylsulfanyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-FURAN-2-YLMETHYL-2-METHYL-BENZAMIDE
- N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE
- 2,4-DICHLORO-N-FURAN-2-YLMETHYL-BENZAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is unique due to the presence of both methoxy and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. These functional groups may provide enhanced solubility and improved interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-13-8-11(19-2)5-6-12(13)14(16)15-9-10-4-3-7-18-10/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOVYJNIHSQOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-METHYLBENZYL)-1LAMBDA~6~-NAPHTHO[1,8-CD]ISOTHIAZOLE-1,1(2H)-DIONE](/img/structure/B5659966.png)

![6-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5659981.png)

![2-[1-(3-furylmethyl)-4-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-2-yl]ethanol](/img/structure/B5659992.png)

![N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5660010.png)
![1-methyl-8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5660028.png)
![8-(6-chloro-2-quinolinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5660045.png)
![5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B5660052.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5660062.png)
![3-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-butenamide](/img/structure/B5660064.png)
![rel-(1R,5S,6R,7S)-3-(2-aminoethyl)-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-10-oxa-3-azatricyclo[5.2.1.0~1,5~]decan-4-one dihydrochloride](/img/structure/B5660067.png)
![8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5660069.png)
